molecular formula C20H13ClN2OS B3614899 N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide

N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide

Cat. No. B3614899
M. Wt: 364.8 g/mol
InChI Key: WLCNSHKFNIDCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide, also known as CCT018159, is a chemical compound that has been studied for its potential therapeutic uses. This compound has drawn attention due to its ability to inhibit the activity of certain enzymes and proteins that are involved in various diseases.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide involves its ability to inhibit the activity of certain enzymes and proteins. For example, this compound inhibits the activity of GSK-3β by binding to the enzyme and preventing it from phosphorylating its substrates. This leads to a decrease in the production of amyloid-beta, which is a key protein involved in the development of Alzheimer's disease. Similarly, this compound inhibits the activity of CK2 by binding to the protein and preventing it from phosphorylating its substrates. This leads to a decrease in the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease the production of amyloid-beta in Alzheimer's disease models. It has also been shown to decrease the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these enzymes and proteins in various diseases. However, one limitation of using this compound is its potential toxicity. It is important for researchers to carefully monitor the concentration of this compound in their experiments to avoid any adverse effects.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide. One direction is to further investigate its potential therapeutic uses in Alzheimer's disease and cancer. Another direction is to study its effects on other enzymes and proteins that are involved in various diseases. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide has been studied for its potential therapeutic uses in various diseases. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer, inflammation, and neurodegenerative diseases. For example, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in the development of Alzheimer's disease. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-cyanophenyl)sulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-16-9-3-4-10-17(16)23-20(24)15-8-2-6-12-19(15)25-18-11-5-1-7-14(18)13-22/h1-12H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCNSHKFNIDCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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